Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl 3-ethyl-3-hydroxy-2-phenylvalerate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl 3-ethyl-3-hydroxy-2-phenylvalerate involves multiple steps. The initial step typically includes the formation of the tetrahydropyridine ring, followed by the introduction of the methyl group at the 1-position. Subsequent steps involve the attachment of the 3-ethyl-3-hydroxy-2-phenylvalerate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl 3-ethyl-3-hydroxy-2-phenylvalerate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl 3-ethyl-3-hydroxy-2-phenylvalerate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl 3-ethyl-3-hydroxy-2-phenylvalerate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis
Uniqueness
Its combination of functional groups allows for diverse chemical reactions and interactions with biological systems .
Properties
CAS No. |
102612-63-5 |
---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 3-ethyl-3-hydroxy-2-phenylpentanoate |
InChI |
InChI=1S/C20H29NO3/c1-4-20(23,5-2)18(17-9-7-6-8-10-17)19(22)24-15-16-11-13-21(3)14-12-16/h6-11,18,23H,4-5,12-15H2,1-3H3 |
InChI Key |
CYXOVRQCXRPCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C1=CC=CC=C1)C(=O)OCC2=CCN(CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.